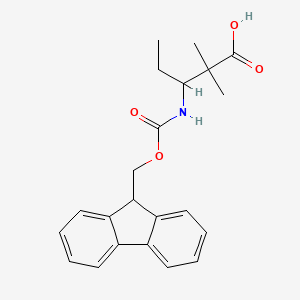

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group for amines in organic synthesis. This compound is particularly valuable in the field of solid-phase peptide synthesis due to its stability and ease of removal under mildly basic conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid typically involves the protection of the amino group with the Fmoc group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The protected amino acid is then reacted with sodium azide (NaN3) to form the corresponding azide, which is isolated as a crystalline solid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process and maintain consistency.

Análisis De Reacciones Químicas

Types of Reactions

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to remove the Fmoc protecting group, typically using piperidine in DMF (dimethylformamide).

Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Piperidine in DMF is commonly used to remove the Fmoc group.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized compounds, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-D-allo-threonine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective group for the amino function, allowing for selective deprotection and coupling reactions. This method is widely adopted for synthesizing peptides with specific sequences, which are crucial for various biological functions and therapeutic applications.

Key Benefits:

- Selective Deprotection: The Fmoc group can be removed under mild basic conditions, facilitating the synthesis of sensitive peptides.

- Compatibility: This compound is compatible with various coupling reagents, enhancing its utility in peptide synthesis.

Drug Development

The incorporation of Fmoc-D-allo-threonine into peptide sequences has implications in drug development. Its structural features can influence the biological activity and stability of peptides, making it a valuable candidate in designing therapeutics for various diseases.

Case Study:

A study demonstrated that peptides containing Fmoc-D-allo-threonine exhibited enhanced binding affinity to target receptors compared to their non-modified counterparts. This suggests that modifications with Fmoc derivatives can optimize drug efficacy.

Bioconjugation

Fmoc-D-allo-threonine can also be employed in bioconjugation strategies. By attaching this amino acid to biomolecules or nanocarriers, researchers can enhance the delivery and targeting of therapeutic agents.

Applications in Bioconjugation:

- Targeted Drug Delivery: Conjugating drugs with peptides containing Fmoc-D-allo-threonine may improve their specificity towards disease sites.

- Immunotherapy: The use of this compound in constructing peptide-based vaccines has shown promise in eliciting stronger immune responses.

Research on Protein Structure and Function

In structural biology, Fmoc-D-allo-threonine can be utilized to study protein folding and stability. Its unique side chain allows researchers to investigate how modifications affect protein conformation and interactions.

Research Findings:

Studies have indicated that introducing Fmoc-D-allo-threonine into protein models can alter hydrophobicity and steric hindrance, providing insights into protein dynamics and folding pathways.

Ergogenic Supplements

Research indicates that amino acids like Fmoc-D-allo-threonine play a role in enhancing athletic performance by influencing anabolic hormone secretion. This application is particularly relevant in sports science and nutrition.

Implications:

- Performance Enhancement: The use of such modified amino acids could contribute to improved recovery times and muscle growth among athletes.

Mecanismo De Acción

The mechanism of action of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mildly basic conditions, allowing for the sequential addition of amino acids to form the desired peptide chain .

Comparación Con Compuestos Similares

Similar Compounds

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine

- ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid

- (1R,3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentanecarboxylic acid

Uniqueness

What sets 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid apart from similar compounds is its specific structure, which provides unique steric and electronic properties. These properties make it particularly effective as a protecting group in peptide synthesis, offering stability and ease of removal that are crucial for efficient peptide assembly.

Actividad Biológica

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid, commonly referred to as Fmoc-DMPA, is a compound that has garnered attention in the field of medicinal chemistry and peptide synthesis. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Fmoc-DMPA has the following chemical structure:

- Molecular Formula : C22H25NO4

- Molecular Weight : 367.44 g/mol

- CAS Number : 946727-65-7

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during the formation of peptide bonds.

1. Peptide Synthesis

Fmoc-DMPA is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection under mild conditions, facilitating the construction of complex peptides. This method is crucial for developing therapeutic peptides that can modulate biological pathways.

2. Antimicrobial Activity

Recent studies have indicated that derivatives of Fmoc-DMPA exhibit antimicrobial properties. For instance, compounds synthesized with Fmoc-DMPA showed efficacy against various bacterial strains, suggesting potential applications in antibiotic development.

1. Anticancer Research

Research has demonstrated that Fmoc-DMPA derivatives can induce apoptosis in cancer cell lines. The mechanism involves the modulation of apoptotic pathways, making it a candidate for further investigation in cancer therapy.

2. Neurological Disorders

The compound's ability to cross the blood-brain barrier has been explored in studies targeting neurodegenerative diseases. Preliminary results suggest that Fmoc-DMPA may influence neuroprotective pathways, warranting further research into its therapeutic potential.

Case Study 1: Peptide Synthesis Optimization

In a study published by Wucherpfennig et al., Fmoc-DMPA was used to synthesize a series of peptides with enhanced stability and biological activity. The researchers reported improved yields and purities when using Fmoc-DMPA compared to traditional methods, highlighting its utility in peptide synthesis .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of Fmoc-DMPA derivatives revealed significant activity against multi-drug resistant strains of Staphylococcus aureus. The study indicated that these compounds could serve as a foundation for developing new antibiotics .

Data Table: Biological Activities of Fmoc-DMPA Derivatives

Propiedades

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-4-19(22(2,3)20(24)25)23-21(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19H,4,13H2,1-3H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMUFHLPVQJWRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.